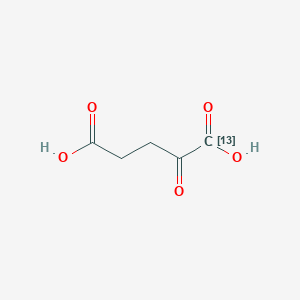

2-Ketoglutaric Acid-13C1

Overview

Description

2-Ketoglutaric Acid-13C1, also known as α-Ketoglutarate (AKG) or 2-oxoglutarate, is an essential metabolite in virtually all organisms . It participates in a variety of biological processes including anti-oxidative defence, energy production, signalling modules, and genetic modification . This keto-acid also possesses immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products .

Synthesis Analysis

The enzymatic systems and the metabolic networks mediating the synthesis of AKG include enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH) and transaminases . The whole-cell catalysis strategy of AKG production from L-glutamic acid (L-Glu) using recombinant Escherichia coli, in which L-glutamate oxidase (LGox) was over-expressed, has replaced the traditional chemical synthesis strategy .Molecular Structure Analysis

AKG is a weak acid containing five atoms of carbon, two carboxylic acid groups and a ketone moiety . It is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms .Chemical Reactions Analysis

AKG participates in a variety of biological processes. It is involved in both energy metabolism, and carbon and nitrogen metabolism . It acts as an energy donor, a precursor in the amino acid biosynthesis, a signalling molecule, as well as a regulator of epigenetic processes and cellular signalling via protein binding .Scientific Research Applications

Biochemical Research

2-Ketoglutaric Acid-13C1 is a stable isotope-labelled compound, which makes it a valuable tool in biochemical research . It can be used to trace metabolic pathways and understand the role of 2-Ketoglutaric Acid in various biological processes .

Anti-Oxidative Defence

2-Ketoglutaric Acid, also known as α-Ketoglutarate (AKG), plays a crucial role in anti-oxidative defence . It helps organisms protect against oxidative stress, which is a key factor in many diseases .

Energy Production

AKG is an essential metabolite in virtually all organisms and is involved in energy production . It is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway that generates ATP, the main energy currency of cells .

Signalling Modules

AKG participates in various signalling modules . It can modulate the activity of certain proteins and enzymes, influencing cellular processes such as gene expression and cell growth .

Genetic Modification

AKG is involved in genetic modification processes . It can influence the activity of enzymes that modify DNA and proteins, playing a role in epigenetic regulation .

Therapeutic Agent

Due to its involvement in numerous biological processes, AKG has potential therapeutic applications . It could be used to treat conditions related to oxidative stress, energy metabolism, and genetic regulation .

Nutritional Supplement

AKG is used as a nutritional supplement . It can support energy production and antioxidant defence, potentially improving physical performance and overall health .

Precursor to Value-Added Products

AKG can be chemically manipulated to produce value-added products . For example, it can be used as a precursor to produce ethylene and heterocyclic compounds .

Mechanism of Action

Target of Action

2-Ketoglutaric Acid-13C1, also known as Alpha-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes play a crucial role in various metabolic and cellular pathways .

Mode of Action

AKG functions as an energy donor, a precursor in the amino acid biosynthesis, a signaling molecule, as well as a regulator of epigenetic processes and cellular signaling via protein binding . It is an obligatory co-substrate for 2-oxoglutarate-dependent dioxygenases, which catalyze hydroxylation reactions on various types of substrates .

Biochemical Pathways

AKG is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a variety of biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification . The TCA cycle is a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high energy triphosphate nucleotides .

Pharmacokinetics

It is known that akg is a rate-determining intermediate in the tricarboxylic acid (tca) and has a crucial role in cellular energy metabolism . More research is needed to fully understand the ADME properties of AKG and their impact on bioavailability.

Result of Action

AKG regulates the activity of prolyl-4 hydroxylase, which controls the biosynthesis of collagen, a component of bone tissue . It also affects the functioning of prolyl hydroxylases, which, in turn, influences the function of the hypoxia-inducible factor, an important transcription factor in cancer development and progression . Additionally, it affects the functioning of enzymes that influence epigenetic modifications of chromatin .

Action Environment

The action of AKG can be influenced by various environmental factors. It is known that AKG participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification

Safety and Hazards

Future Directions

AKG exhibits potential as a novel drug for the clinical treatment of age-related diseases . It may act as a dietary supplement, together with arginine and other amino acids, to help athletes recover in a timely manner . In the cardiovascular system, AKG may prevent or even reverse the aging of animals with arteriosclerosis . During exercise, AKG acts as a synthetic metabolic signal and promotes protein synthesis, which in turn contributes to skeletal muscle development and increases collagen metabolism, thus affecting bone structure .

properties

IUPAC Name |

2-oxo(113C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXRSRHYNQIFN-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)C(=O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439522 | |

| Record name | 2-Ketoglutaric Acid-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ketoglutaric Acid-13C1 | |

CAS RN |

108395-15-9 | |

| Record name | 2-Ketoglutaric Acid-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108395-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)

![1,3-dihydroxy-8-methoxy-3-methyl-2,4-dihydro-1H-benzo[a]anthracene-7,12-dione](/img/structure/B135216.png)